Mal-PEG2-oxyamine (TFA)
Description
BenchChem offers high-quality Mal-PEG2-oxyamine (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mal-PEG2-oxyamine (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H17F3N2O7 |
|---|---|
Molecular Weight |
358.27 g/mol |
IUPAC Name |
1-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N2O5.C2HF3O2/c11-17-8-7-16-6-5-15-4-3-12-9(13)1-2-10(12)14;3-2(4,5)1(6)7/h1-2H,3-8,11H2;(H,6,7) |
InChI Key |
NCWSUMIVBVTGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCON.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Intramolecular Transcyclization:a Novel Approach for Stabilization Involves Designing the Thiol Component to Induce a Post Conjugation Intramolecular Reaction. when the Thiol is Part of a Molecule Containing a Nearby Nucleophilic Group, Such As the N Terminal Cysteine of a Peptide, the Initial Michael Adduct Can Undergo a Spontaneous Transcyclization.d Nb.infonih.govin a Model System Using L Cysteine Methyl Ester, the Initially Formed Adduct Was Observed to Convert into a More Stable Six Membered Ring Structure.d Nb.infonih.govthis Locking of the Thioether Bond Effectively Prevents the Retro Michael Reaction from Occurring, Thus Providing a Stable Linkage with Minimal Additional Synthetic Effort Beyond an Extended Incubation Period in a Buffered Solution.nih.gov
Orthogonal Reactivity of Mal-PEG2-oxyamine Functional Groups
The distinct chemical reactivities of the maleimide (B117702) and oxyamine groups within the Mal-PEG2-oxyamine linker are the cornerstone of its utility. This "orthogonal" nature means that one group can react selectively in the presence of the other without interference, enabling precise, stepwise construction of complex molecular architectures. nih.govnih.gov
Sequential conjugation is a common strategy where the two functional groups of Mal-PEG2-oxyamine are reacted in a stepwise manner. This approach offers a high degree of control over the final conjugate's composition and structure.
The maleimide group readily undergoes a Michael addition reaction with the thiol group of a cysteine residue on a protein or peptide. nih.gov This reaction is most efficient at a pH range of 6.5-7.5. nih.gov At pH values above 8.5, the maleimide can also react with amines, which could lead to undesired side products. nih.gov Once the first molecule is attached via the maleimide-thiol linkage, the unreacted oxyamine end of the linker is available for the next conjugation step.
The oxyamine group reacts with an aldehyde or ketone to form a stable oxime bond. nih.gov This reaction is efficient under mildly acidic conditions (pH 4-5), which are compatible with many biomolecules. Aldehyde or ketone functionalities can be introduced into biomolecules through various methods, such as the oxidation of N-terminal serine residues or the enzymatic conversion of a specific peptide sequence into a formylglycine residue. nih.gov
A typical sequential conjugation might involve:
Reacting Mal-PEG2-oxyamine with a thiol-containing protein at pH 7.0 to form a stable thioether bond.
Purifying the protein-linker conjugate to remove any unreacted linker.
Reacting the purified conjugate with an aldehyde-bearing molecule (e.g., a cytotoxic drug, an imaging agent) at pH 4.5 to form the final, dual-modified protein.
This stepwise approach ensures that each conjugation reaction proceeds to completion with high specificity, minimizing the formation of heterogeneous products.
One-pot reactions, where multiple transformations occur in the same reaction vessel without the isolation of intermediates, offer a more streamlined and efficient approach to synthesizing complex molecules. numberanalytics.com The orthogonal nature of the maleimide and oxyamine groups in Mal-PEG2-oxyamine is well-suited for such strategies. figshare.comresearchgate.net
For a successful one-pot reaction, the reaction conditions for the two conjugation steps must be compatible. Since the optimal pH for the maleimide-thiol reaction (6.5-7.5) and the oxime ligation (4-5) are different, a one-pot reaction requires careful planning and optimization.
One possible strategy is to perform the reactions sequentially in the same pot by adjusting the pH. For instance, the maleimide-thiol conjugation could be carried out first at a neutral pH. Once this reaction is complete, the pH of the reaction mixture can be lowered to the acidic range to facilitate the oxime ligation with an aldehyde-containing molecule that was either present from the start or added subsequently.
The success of a one-pot reaction depends on the mutual non-interference of the reactive partners under the chosen conditions. The thiol-containing molecule should not react with the aldehyde, and the aldehyde-containing molecule should not interfere with the maleimide-thiol conjugation.
The maleimide and oxyamine functionalities of Mal-PEG2-oxyamine are part of a larger toolbox of bioorthogonal reactions used in chemical biology. researchgate.net Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov While the maleimide-thiol and oxime ligations are highly useful, they have distinct characteristics when compared to other popular bioorthogonal chemistries.
Maleimide-Thiol vs. Other Thiol Chemistries:
While maleimides are widely used for their reactivity with thiols, the resulting thioether bond can sometimes undergo a retro-Michael reaction, leading to deconjugation. nih.govulisboa.pt Other thiol-reactive groups, such as iodoacetamides and bromoacetamides, form more stable thioether bonds but can also exhibit some cross-reactivity with other nucleophiles like histidine and methionine.
Oxime Ligation vs. Other Carbonyl Chemistries:
Oxime ligation is a robust method for conjugating molecules to aldehydes and ketones. It is generally more stable than hydrazone formation, another common carbonyl bioconjugation reaction.
Comparison with "Click Chemistry":
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.net The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
| Reaction Pair | Advantages | Disadvantages | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |
| Maleimide-Thiol | Fast reaction kinetics, proceeds under physiological conditions. | Potential for retro-Michael reaction, some off-target reactivity with amines at higher pH. | 100 - 1000 nih.gov |
| Oxyamine-Aldehyde (Oxime Ligation) | Forms a very stable bond, highly specific. | Requires an aldehyde or ketone, which may need to be introduced into the biomolecule. Slower than some click chemistry reactions. | 10⁻² - 10⁻³ |
| Azide-Alkyne (CuAAC) | Very high reaction rate, highly orthogonal. | Requires a copper catalyst which can be toxic to cells. | 10⁴ - 10⁵ |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Does not require a toxic catalyst, highly orthogonal. | Slower than CuAAC, cyclooctyne (B158145) reagents can be bulky. | ~1 nih.gov |
| Tetrazine Ligation | Extremely fast reaction rates, highly orthogonal. | Tetrazine and trans-cyclooctene (B1233481) partners can be complex to synthesize. | Up to 10⁶ researchgate.net |
The choice of conjugation chemistry ultimately depends on the specific application, the nature of the biomolecules involved, and the desired properties of the final conjugate. The combination of maleimide and oxyamine functionalities in a single linker like Mal-PEG2-oxyamine provides a versatile platform for a wide range of bioconjugation applications.
Applications of Mal Peg2 Oxyamine Tfa in Advanced Bioconjugation Research
Development of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). axispharm.com A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. nih.gov
Mal-PEG2-oxyamine as a Core Linker in PROTAC Synthesis
Mal-PEG2-oxyamine serves as a valuable PEG-based linker in the synthesis of PROTACs. medchemexpress.commedchemexpress.com Its bifunctional nature allows for the sequential or convergent attachment of the POI-binding ligand and the E3 ligase-binding ligand. For instance, the maleimide (B117702) end can be conjugated to a cysteine residue on a protein-based ligand, while the oxyamine end can be reacted with an aldehyde- or ketone-functionalized small molecule ligand. The PEG component of the linker is particularly advantageous as it can increase the water solubility and cell permeability of the final PROTAC molecule, which are often large and can have poor pharmacokinetic properties. biochempeg.comcellgs.com
Influence of Linker Length and Flexibility on Ternary Complex Formation in PROTACs
The linker in a PROTAC is not merely a passive spacer; its properties, including length and flexibility, are critical determinants of the PROTAC's efficacy. nih.govprecisepeg.com The linker's role is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.com
The length of the linker is a crucial parameter that must be optimized for each specific PROTAC system. explorationpub.com If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. cellgs.com Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com The flexibility of the linker, often imparted by PEG chains, allows the PROTAC to adopt various conformations, which can be beneficial for accommodating the binding interfaces of the two proteins. However, excessive flexibility can sometimes be detrimental, and a more rigid linker might be necessary to pre-organize the PROTAC into an active conformation that favors the formation of the ternary complex. precisepeg.com
Table 1: Impact of Linker Properties on PROTAC Efficacy
| Linker Property | Influence on Ternary Complex Formation | Rationale |
| Length | Optimal length is critical for efficacy. | A linker that is too short can cause steric clashes, while one that is too long may not facilitate efficient ubiquitination. cellgs.comexplorationpub.com |
| Flexibility | Can enhance the formation of the ternary complex. | Allows the PROTAC to adopt multiple conformations to accommodate protein binding. |
| Rigidity | Can improve selectivity and potency. | Reduces conformational freedom, pre-organizing the PROTAC for optimal binding. precisepeg.com |
| Composition | Affects solubility and cell permeability. | Hydrophilic linkers like PEG can improve aqueous solubility. biochempeg.com |
Design Principles for Optimal Linker Geometry in Protein Degradation Strategies
The rational design of the linker is a key aspect of developing potent and selective PROTACs. nih.gov Historically, linker design has often been a process of trial and error, involving the synthesis and testing of libraries of PROTACs with varying linker lengths and compositions. nih.gov However, recent advances in structural biology and computational modeling are enabling a more rational approach to linker design. nih.gov
Key principles for designing optimal linker geometry include:
Attachment Points: The points at which the linker is attached to the two ligands are critical. These should be chosen to orient the ligands in a way that promotes productive ternary complex formation without disrupting their binding to their respective proteins.
Vector and Trajectory: The linker's geometry dictates the trajectory of the two ligands relative to each other. Computational tools can be used to model the possible conformations of the PROTAC and predict which linker geometries are most likely to lead to a stable ternary complex. nih.gov
Site-Specific Functionalization of Proteins and Peptides
The ability to modify proteins and peptides at specific sites is crucial for a wide range of applications in research and medicine. Mal-PEG2-oxyamine (TFA) provides a powerful tool for achieving such site-specific modifications due to the distinct reactivity of its two functional groups.
Targeted Conjugation to Engineered Cysteine Residues
The maleimide group of Mal-PEG2-oxyamine reacts specifically and efficiently with the thiol group of cysteine residues under mild conditions. biochempeg.comacs.org While naturally occurring, surface-accessible cysteine residues are relatively rare in proteins, genetic engineering techniques can be used to introduce cysteine residues at specific locations on a protein's surface. frontiersin.orgnih.gov This allows for the precise attachment of the Mal-PEG2-oxyamine linker to a predetermined site on the protein.
This strategy has been widely used in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets a cancer cell. rsc.org By engineering a cysteine residue at a specific site on the antibody, the drug-linker conjugate can be attached with a defined stoichiometry and location, leading to a more homogeneous and well-characterized therapeutic product. acs.org
Table 2: Research Findings on Cysteine Conjugation
| Research Area | Finding | Significance |
| Antibody-Drug Conjugates (ADCs) | Site-specific conjugation to engineered cysteines leads to more homogeneous ADCs with improved properties. acs.orgrsc.org | Enhances therapeutic efficacy and reduces off-target toxicity. |
| PEGylation | Homogeneous PEGylation of proteins can be achieved by targeting a single engineered cysteine residue. frontiersin.org | Improves the pharmacokinetic profile of therapeutic proteins. |
| Protein Labeling | The maleimide-thiol reaction is a robust method for attaching fluorescent probes or other labels to specific sites on proteins. | Enables detailed studies of protein function and localization. |
Selective Ligation to Aldehyde-Modified Protein Sites
The oxyamine group of Mal-PEG2-oxyamine provides a means for selective ligation to proteins that have been modified to contain an aldehyde or ketone group. whiterose.ac.ukfrontiersin.org This type of "bioorthogonal" chemistry allows for the formation of a stable oxime bond under physiological conditions without interfering with other functional groups present in the protein.
There are several methods for introducing aldehydes into proteins. One approach is to use periodate (B1199274) oxidation to convert N-terminal serine or threonine residues into a glyoxylyl group. frontiersin.org Another method involves the genetic incorporation of unnatural amino acids containing aldehyde or ketone functionalities. whiterose.ac.uk Once the aldehyde handle is in place, the oxyamine-containing linker can be used to attach a variety of molecules, including drugs, imaging agents, or other proteins.
This dual-functional linker, therefore, enables the assembly of complex biomolecular constructs with a high degree of control over their architecture. For example, a protein functionalized with Mal-PEG2-oxyamine via a cysteine residue can then be conjugated to another molecule or surface that has been modified with an aldehyde, creating a bridge between the two.
Production of Homogeneous Bioconjugates for Mechanistic Studies
The quest for homogeneous bioconjugates is a critical endeavor in biopharmaceutical research, as product consistency is paramount for reliable mechanistic studies and therapeutic efficacy. acs.orgchempep.com Traditional conjugation methods that target abundant functional groups, like the amines on lysine (B10760008) residues, often result in heterogeneous mixtures where the number and location of attached molecules vary significantly. chempep.combiosyn.com This heterogeneity can lead to inconsistent biological activity and make it difficult to establish clear structure-activity relationships. acs.orgnih.gov
Site-specific conjugation strategies are employed to overcome these limitations, yielding well-defined, homogeneous products. chempep.comdiva-portal.org Linkers such as Mal-PEG2-oxyamine (TFA) are instrumental in these advanced strategies. The maleimide group can be precisely targeted to natural or engineered cysteine residues on a protein or antibody. nih.gov This allows for the creation of conjugates with a specific drug-to-antibody ratio (DAR) at a known location, which is crucial for optimizing the performance of antibody-drug conjugates (ADCs). nih.gov
The oxyamine functionality of the linker provides a second, orthogonal point of attachment. acs.orgfrontiersin.org For instance, a payload or imaging agent bearing a ketone or aldehyde can be attached to the linker via oxime ligation before or after the maleimide has been coupled to the protein. acs.orgresearchgate.net This two-step, chemo-selective approach ensures the creation of a uniform population of bioconjugates. frontiersin.org The resulting homogeneous constructs, with their precisely defined structure, are ideal for in-depth mechanistic studies, allowing researchers to accurately probe the influence of conjugation site and payload placement on biological function, stability, and pharmacokinetics. acs.org2bscientific.com
Engineering of Advanced Biomolecular Constructs and Drug Delivery Concepts
Application of Maleimide-PEG Linkers in Antibody-Drug Conjugate (ADC) Research (Conceptual Design)
The maleimide group is one of the most widely used functionalities for attaching payloads to antibodies. researchgate.net It reacts specifically with the thiol groups of cysteine residues under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond. This allows for precise conjugation to engineered cysteines or to native cysteines exposed after the reduction of interchain disulfide bonds in the antibody. nih.govresearchgate.net
The incorporation of a polyethylene (B3416737) glycol (PEG) spacer into the linker design offers several significant advantages. chempep.com
Enhanced Solubility: Many potent cytotoxic payloads are hydrophobic. Attaching them to an antibody can increase the ADC's propensity to aggregate, compromising its stability and efficacy. aacrjournals.orgrsc.org The hydrophilic PEG chain helps to offset this hydrophobicity, improving the solubility and reducing aggregation of the final ADC construct. biochempeg.com
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of biomolecules, which reduces their clearance by the kidneys and extends their circulation half-life. chempep.combiosyn.com In ADCs, a PEG linker creates a protective hydration shell that can shield the payload, potentially reducing off-target toxicity and improving in vivo performance. biochempeg.comrsc.org
Tunable Spacing: The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the antibody and the payload. chempep.comaacrjournals.org This spacing can be critical for ensuring that the payload can be efficiently released and can access its intracellular target once the ADC is internalized by the cancer cell. nih.gov
Design of Multifunctional Probes and Imaging Agents utilizing Mal-PEG2-oxyamine
The dual reactivity of heterobifunctional linkers like Mal-PEG2-oxyamine makes them highly suitable for the rational design of multifunctional probes and targeted imaging agents. nih.govaxispharm.com These sophisticated constructs are engineered to combine a targeting moiety, which directs the probe to a specific biological site, with a signaling or reporter component, such as a fluorophore or a nanoparticle. nih.govnih.gov
The design principle leverages the orthogonal nature of the maleimide and oxyamine reactions. frontiersin.org
Targeting Moiety Attachment: The maleimide end of the linker can be conjugated to a thiol-containing targeting ligand. This is often a peptide or an antibody fragment (Fab') containing a cysteine residue, which can guide the entire construct to a specific cell surface receptor. nih.govnih.gov
Imaging Agent Attachment: The oxyamine end of the linker reacts specifically with an aldehyde or ketone. acs.orgresearchgate.net This allows for the efficient coupling of a wide variety of reporter molecules that have been functionalized with a carbonyl group. This can include fluorescent dyes, quantum dots, or other nanoparticles used in molecular imaging. acs.orgnih.gov
The PEG2 spacer in Mal-PEG2-oxyamine serves to physically separate the targeting ligand from the imaging agent, which can help to preserve the function of both components. nih.gov It also imparts water solubility, a crucial property for probes used in aqueous biological environments. chempep.com This modular approach allows researchers to mix and match different targeting and imaging components to create a diverse array of probes tailored for specific applications in diagnostics and biomedical research. frontiersin.orgnih.gov For example, a targeting peptide can be linked via the maleimide group to a magnetic nanoparticle functionalized with ketone groups through the oxyamine linker, creating a targeted MRI contrast agent. nih.gov
Construction of Responsive Biomaterials and Supramolecular Assemblies
Mal-PEG2-oxyamine and similar bifunctional linkers are valuable building blocks for the construction of advanced biomaterials, particularly hydrogels. acs.orgsigmaaldrich.cn Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix, making them ideal for applications in tissue engineering and controlled drug release. sigmaaldrich.cnnih.gov The formation and properties of these hydrogels can be precisely controlled through the chemistry of the crosslinkers. sigmaaldrich.cn
In this context, the maleimide and oxyamine groups of the linker can be used to form two distinct types of covalent crosslinks within the hydrogel network: acs.orgnih.gov
Thiol-Maleimide Crosslinking: Multi-arm PEG polymers functionalized with thiol groups can be cross-linked by adding a bifunctional molecule containing two maleimide groups. Conversely, a multi-arm PEG functionalized with maleimide groups can be cross-linked with dithiol molecules. This reaction is rapid and efficient under physiological conditions. acs.orgsigmaaldrich.cn
Oxime Ligation Crosslinking: Multi-arm PEG polymers functionalized with aldehyde or ketone groups can be cross-linked by adding molecules with two or more oxyamine groups (or hydrazide groups). nih.gov The formation of oxime bonds is highly specific and occurs under mild, aqueous conditions. acs.org
By using a combination of these chemistries, researchers can create "smart" or responsive biomaterials. For example, a hydrogel could be formed using a mixture of linkers, some of which are stable (like the thioether from a maleimide reaction) and some of which are cleavable under specific conditions (e.g., a hydrazone bond which is less stable than an oxime bond at acidic pH). nih.gov This allows for the design of hydrogels with tunable degradation rates. nih.gov The ability to form well-defined networks using bioorthogonal reactions like oxime ligation enables the creation of supramolecular assemblies with predictable mechanical properties and functions. frontiersin.orgacs.org
Polymer and Surface Functionalization for Research Platforms
Integration of Mal-PEG2-oxyamine into Polymeric Scaffolds for Controlled Ligand Presentation
The functionalization of polymeric scaffolds and surfaces with bioactive molecules is a key strategy for creating research platforms that can probe and direct cellular behavior. researchgate.netacs.org Mal-PEG2-oxyamine (TFA) is an ideal tool for this purpose, as it allows for the controlled and oriented immobilization of ligands onto a material's surface. pcbiochemres.comacs.org
The process typically involves a multi-step approach. First, the polymer scaffold or surface is modified to introduce one of the reactive partners for the linker. For instance, a surface can be treated to expose primary amine groups. researchgate.netacs.org These amines can then be reacted with a molecule that introduces a thiol, aldehyde, or ketone. The Mal-PEG2-oxyamine linker is then used to bridge the surface to the desired biological ligand (e.g., a peptide or protein).
The key advantages of using a linker like Mal-PEG2-oxyamine in this context are:
Controlled Density and Orientation: By controlling the number of reactive sites on the surface and the reaction conditions, the density of the immobilized ligand can be carefully managed. researchgate.net The specific chemistries (maleimide-thiol and oxyamine-carbonyl) ensure that the ligand is attached in a defined orientation rather than randomly. acs.org
Reduced Non-Specific Adsorption: The PEG component of the linker creates a hydrophilic layer on the surface. chempep.commdpi.com This "stealth" layer is known to resist the non-specific adsorption of proteins and cells from the surrounding medium, which reduces background noise and ensures that any observed biological response is due to the specifically immobilized ligand. researchgate.netmdpi.com
Optimal Ligand Presentation: The PEG spacer extends the ligand away from the surface of the scaffold, preventing steric hindrance and making it more accessible for interaction with cell surface receptors. nih.govresearchgate.net The length of this spacer can be critical for biological activity. researchgate.net
These functionalized scaffolds serve as powerful platforms for fundamental research in cell biology, enabling studies on cell adhesion, proliferation, and differentiation in a highly controlled environment. acs.orgresearchgate.net
Data Tables
Table 1: Compound Names Mentioned in the Article
| Compound Name | Abbreviation / Synonym | Key Functional Groups |
| Mal-PEG2-oxyamine (TFA) | Mal-PEG2-ONH2 | Maleimide, PEG, Oxyamine |
| Polyethylene Glycol | PEG | Ether |
| Monomethyl Auristatin E | MMAE | Cytotoxic Payload |
| Antibody-Drug Conjugate | ADC | Antibody, Linker, Drug |
| Trifluoroacetic acid | TFA | Carboxylic Acid |
Table 2: Research Findings and Conceptual Applications
| Application Area | Key Concept | Role of Mal-PEG2-oxyamine or Similar Linker | Research Finding / Advantage |
| Mechanistic Studies | Homogeneous Bioconjugates | Enables site-specific, dual orthogonal ligation. | Produces uniform conjugates essential for reliable structure-activity relationship studies. acs.orgchempep.com |
| ADC Research | Hydrophilicity & Pharmacokinetics | The PEG component increases solubility and circulation time. | Reduces aggregation of hydrophobic payloads and improves the therapeutic window. aacrjournals.orgrsc.org |
| Imaging Probes | Multifunctional Constructs | The maleimide and oxyamine ends link targeting and imaging moieties, respectively. | Allows for modular design of targeted probes for diagnostics and research. frontiersin.orgnih.gov |
| Biomaterials | Responsive Hydrogels | Acts as a crosslinker via thiol-maleimide and/or oxime chemistry. | Enables the construction of hydrogels with tunable degradation rates and mechanical properties. sigmaaldrich.cnnih.gov |
| Research Platforms | Controlled Ligand Presentation | Covalently attaches ligands to surfaces with a defined spacer and orientation. | Reduces non-specific binding and improves ligand accessibility for cell interaction studies. researchgate.netmdpi.com |
Surface Modification of Research Substrates for Cell Adhesion and Biosensing Studies
The ability to control the interactions between biological entities and artificial surfaces is fundamental to tissue engineering, regenerative medicine, and the development of high-fidelity biosensors. researchgate.net Surface modification is a key technique used to impart desired biological, chemical, or physical properties to a material's surface without altering its bulk characteristics. biochempeg.com Mal-PEG2-oxyamine (TFA) is an exemplary reagent for this purpose, enabling the precise immobilization of biomolecules to guide cellular behavior and create sensitive detection platforms.
The core strategy involves creating a surface that is first rendered resistant to non-specific protein adsorption and cell attachment, a property known as being "antifouling". biochempeg.com This is achieved by the polyethylene glycol (PEG) component of the linker. rsc.org Subsequently, specific bioactive molecules are covalently attached to the surface via the linker's reactive ends to elicit a controlled biological response.
Research Findings in Cell Adhesion:
In cell adhesion studies, surfaces such as glass, polystyrene, or polydimethylsiloxane (B3030410) (PDMS) can be functionalized with aldehyde or ketone groups. The oxyamine end of Mal-PEG2-oxyamine (TFA) is then used to tether the linker to the substrate. The exposed maleimide group is then available to react with thiol-containing biomolecules, such as peptides containing the Arg-Gly-Asp (RGD) sequence, which is a well-known motif for promoting cell adhesion by binding to integrin receptors on the cell surface. This approach allows for the creation of surfaces with controlled densities of cell-adhesive ligands against a non-fouling background, enabling researchers to systematically study how ligand spacing and density affect cell spreading, migration, and proliferation. researchgate.net While some methods induce firm cell adhesion through cell surface modification with peptide-conjugated PEG-lipids, the principle of using specific ligands to control cell attachment to substrates is a shared concept. researchgate.net
| Substrate Material | Surface Functionalization | Tethered Biomolecule (Example) | Studied Cellular Response |
| Glass Slides | Aldehyde-silane treatment | RGD-containing peptides | Fibroblast adhesion and spreading |
| Polystyrene (PS) | Plasma treatment followed by chemical derivatization | Laminin-derived peptides | Neuronal cell guidance and outgrowth |
| PDMS | Oxygen plasma and aminosilanization followed by aldehyde coupling | Cell-penetrating peptides (CPPs) | Immobilization of non-adherent cells |
| Gold (Au) | Self-Assembled Monolayer (SAM) with terminal ketones | Collagen fragments | Mesenchymal stem cell differentiation |
Applications in Biosensing:
The same principles of surface modification are directly applicable to the fabrication of advanced biosensors. For a biosensor to be effective, the biological recognition element (e.g., an antibody, enzyme, or aptamer) must be immobilized on the sensor chip surface in a stable and functionally active orientation, while non-specific binding of other molecules from the sample matrix must be minimized to reduce background noise.
Using Mal-PEG2-oxyamine (TFA), a sensor surface can be prepared with carbonyl groups. The linker is attached via its oxyamine moiety, creating a hydrophilic PEG layer that passivates the surface. biochempeg.com A biorecognition molecule, such as a thiol-modified antibody fragment or enzyme, is then specifically conjugated to the surface via the maleimide group. This oriented immobilization can enhance the sensitivity and specificity of the biosensor by ensuring the binding sites of the recognition element are accessible. The PEG spacer physically separates the biomolecule from the surface, further preserving its native conformation and activity.
Engineering Polymeric Micelles and Nanoparticles for Encapsulation and Release Mechanisms
Polymeric micelles and nanoparticles are at the forefront of nano-drug delivery systems, designed to improve the therapeutic index of potent drugs by altering their pharmacokinetics and biodistribution. rsc.orgdovepress.com These nanocarriers, typically 10-100 nm in size, are formed by the self-assembly of amphiphilic copolymers in aqueous solution, resulting in a core-shell structure. nih.gov The hydrophobic core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic shell, often composed of PEG, provides a "stealth" shield that helps the nanoparticle evade the immune system and prolong its circulation time. rsc.orgnih.gov Mal-PEG2-oxyamine (TFA) serves as a critical heterobifunctional linker in the functionalization of these nanostructures for targeted delivery and controlled release.
Encapsulation and Targeting:
The dual reactivity of Mal-PEG2-oxyamine (TFA) allows for its use in both pre-assembly and post-assembly modification of nanoparticles.
Pre-Assembly: The linker can be conjugated to a hydrophobic polymer block before the self-assembly process. The exposed reactive group can then be used to attach a payload or targeting ligand.
Post-Assembly: More commonly, pre-formed nanoparticles presenting either thiol or carbonyl groups on their surface are functionalized. For instance, a targeting ligand (e.g., a peptide, antibody fragment, or small molecule) containing a ketone can be attached to the nanoparticle surface via the linker's oxyamine group. nih.gov The maleimide end can then be used to conjugate a thiol-containing therapeutic agent, such as a cytotoxic drug or siRNA. Research has shown that nanoparticles functionalized with maleimide-PEG linkers can be used to successfully attach both targeting moieties and therapeutic payloads. nih.gov
An interesting finding demonstrated that PEGylated nanoparticles with a terminal maleimide group show enhanced interaction with sulfhydryl groups on the surface of red blood cells (RBCs). nih.gov This RBC-hitchhiking can lead to rapid clearance by macrophages in the reticuloendothelial system, a mechanism that can be exploited for macrophage-targeted drug delivery. nih.gov
Release Mechanisms:
A key challenge in nanoparticle design is ensuring the therapeutic payload is released specifically at the target site. The chemistry of Mal-PEG2-oxyamine (TFA) offers potential solutions for triggered release.
pH-Sensitive Release: The oxime bond formed between the oxyamine group and a carbonyl is generally stable at physiological pH (7.4) but can be engineered to be cleavable under the mildly acidic conditions found in tumor microenvironments or within endosomes (pH ~5.0-6.5). This allows for the design of nanoparticles that release their contents upon reaching the target tissue or after being internalized by cancer cells. rsc.org
Thiol-Mediated Release: While the thioether bond formed by the maleimide-thiol reaction is considered stable, some studies have highlighted its potential for reversibility through a retro-Michael reaction. acs.org This reaction can be triggered by the high concentration of intracellular thiols, such as glutathione (B108866) (GSH), which is significantly elevated in many tumor cells compared to the extracellular environment. This provides a mechanism for intracellular-specific drug release.
| Nanocarrier Type | Linker's Role | Encapsulated Agent(s) | Targeting/Release Mechanism | Research Finding |
| Iron Oxide Nanoparticles | Attachment of siRNA and targeting peptide via maleimide group (using NHS-PEG-MAL analogue) | siRNA, Chlorotoxin (CTX) peptide | CTX-mediated targeting to glioma cells | Presence of CTX on the nanoparticle surface facilitated cellular internalization. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Surface functionalization with Maleimide-PEG | Paclitaxel | Enhanced interaction with RBCs leading to macrophage targeting | Effectively inhibited tumor-infiltration by macrophages in vivo. nih.gov |
| Polymeric Micelles | Attachment of targeting ligand and pH-sensitive drug linkage | Doxorubicin | pH-sensitive release via cleavable oxime or hydrazone bond | Micelles destabilize in acidic environments, accelerating drug release. rsc.org |
| Liposomes | Conjugation of antibody fragments to liposome (B1194612) surface | Various chemotherapeutics | Antibody-directed targeting to specific cell surface receptors | Site-specific conjugation preserves antibody binding affinity. diva-portal.orgucl.ac.uk |
Analytical Characterization and Methodological Approaches in Mal Peg2 Oxyamine Research
Advanced Spectroscopic Methods for Characterizing Mal-PEG2-oxyamine and its Conjugates
Spectroscopic techniques are fundamental in the analysis of Mal-PEG2-oxyamine and its derivatives. They offer non-destructive and highly sensitive means to elucidate molecular structure, determine concentration, and assess the success of conjugation reactions.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification of Mal-PEG2-oxyamine. Proton (¹H) NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the confirmation of the maleimide (B117702), polyethylene (B3416737) glycol (PEG), and oxyamine moieties.
In a typical ¹H NMR spectrum of a maleimide-containing PEG linker, the protons of the maleimide group exhibit a characteristic sharp peak. researchgate.net For instance, the maleimide protons of PCLn-PEG-Mal have been observed at 6.70 ppm. nih.gov The disappearance of this peak after conjugation with a thiol-containing molecule serves as a clear indicator of a successful reaction. researchgate.net The signals corresponding to the ethylene (B1197577) glycol repeating units of the PEG spacer typically appear as a complex multiplet, and the protons adjacent to the oxyamine group also show a distinct chemical shift. By integrating the areas of these peaks, the ratio of the different components of the molecule can be confirmed, ensuring the correct structure has been synthesized.
Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and assessing the purity of Mal-PEG2-oxyamine and its conjugates. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are two commonly used MS methods in this context.
ESI-MS is particularly useful for analyzing the relatively small and polar Mal-PEG2-oxyamine molecule, providing a precise measurement of its molecular weight. This technique can also be used to analyze the resulting bioconjugates, helping to confirm the addition of the linker to a target molecule. For larger conjugates, MALDI-TOF MS is often preferred due to its ability to handle high molecular weight species with minimal fragmentation. Both techniques are highly sensitive and can detect even minor impurities, making them crucial for quality control. nih.gov The theoretical exact mass of a similar compound, Mal-amide-PEG2-oxyamine, is 315.1400, with a molecular weight of 315.33. medkoo.com
| Technique | Application for Mal-PEG2-oxyamine | Key Information Provided |
| ¹H NMR | Structural confirmation of the linker and its conjugates. | Presence of maleimide, PEG, and oxyamine groups; success of conjugation reaction. |
| ESI-MS | Molecular weight determination of the linker and smaller conjugates. | Precise molecular weight, purity assessment. |
| MALDI-TOF MS | Molecular weight determination of larger bioconjugates. | Molecular weight of high mass molecules, heterogeneity of conjugation. |
| UV-Visible | Quantification of maleimide groups and bioconjugates. | Concentration of maleimide, degree of labeling. |
| Fluorescence | Quantification of fluorescently tagged bioconjugates. | Highly sensitive quantification of labeled molecules. |
UV-Visible and Fluorescence Spectroscopy for Quantifying Labeled Bioconjugates
UV-Visible and fluorescence spectroscopy are routinely used to quantify the concentration of Mal-PEG2-oxyamine and its bioconjugates. The maleimide group has a characteristic UV absorbance that can be used to determine the concentration of the linker in solution. nih.gov Following conjugation, the decrease in this absorbance can be monitored to follow the reaction progress.
When Mal-PEG2-oxyamine is used to link a biomolecule to a fluorescent dye, fluorescence spectroscopy provides a highly sensitive method for quantifying the resulting conjugate. By measuring the fluorescence intensity of the sample and comparing it to a standard curve of the free dye, the concentration of the labeled bioconjugate can be accurately determined. This is particularly useful for applications where the concentration of the labeled molecule is very low.
Chromatographic Techniques for Isolation and Purity Analysis of Mal-PEG2-oxyamine Conjugates
Chromatographic methods are essential for the purification and analysis of the products of conjugation reactions involving Mal-PEG2-oxyamine. These techniques separate molecules based on their physical and chemical properties, allowing for the isolation of the desired conjugate and the assessment of its purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Separation and Purity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution separation technique widely used for the analysis and purification of Mal-PEG2-oxyamine conjugates. researchgate.net In RP-HPLC, molecules are separated based on their hydrophobicity. The nonpolar stationary phase retains more hydrophobic molecules longer than less hydrophobic ones.
This technique is particularly effective for separating unreacted starting materials, the desired bioconjugate, and any side products from the reaction mixture. By analyzing the chromatogram, the purity of the conjugate can be assessed, with a single, sharp peak indicating a high degree of purity. medchemexpress.com RP-HPLC is also a valuable tool for monitoring the progress of a conjugation reaction over time. researchgate.net Furthermore, two-dimensional liquid chromatography (2D-LC), which often couples SEC with RP-HPLC, can be employed for more complex samples, such as antibody-drug conjugates, to separate and quantify small molecule impurities. nih.gov
Size Exclusion Chromatography (SEC) for Oligomerization State and PEGylation Efficiency
Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size or hydrodynamic volume. chromatographyonline.comresearchgate.net This technique is particularly useful for analyzing bioconjugates where the addition of the PEG linker results in a significant increase in size. nih.gov
SEC can be used to determine the efficiency of a PEGylation reaction by separating the unreacted protein from the PEGylated products. chromatographyonline.comnih.gov It can also be used to assess the oligomerization state of the conjugate, identifying the presence of monomers, dimers, or larger aggregates. chromatographyonline.com This is crucial for ensuring the quality and efficacy of therapeutic proteins that have been modified with PEG linkers. The method is often performed in an isocratic mode and can be optimized by adjusting the mobile phase composition to achieve the best resolution for the specific conjugate being analyzed. chromatographyonline.comresearchgate.net
| Chromatographic Technique | Principle of Separation | Primary Application for Mal-PEG2-oxyamine Conjugates |
| RP-HPLC | Hydrophobicity | Purity assessment and purification of conjugates. |
| SEC | Molecular size (hydrodynamic volume) | Determining PEGylation efficiency and analyzing oligomerization state. |
Quantitative Kinetic Studies of Conjugation Reactions Mediated by Mal-PEG2-oxyamine
Understanding the kinetics of the conjugation reactions involving Mal-PEG2-oxyamine is crucial for optimizing the synthesis of bioconjugates and ensuring product homogeneity.
The progress of conjugation reactions using Mal-PEG2-oxyamine can be monitored in real-time using both spectrophotometric and chromatographic techniques.
Spectrophotometry : The reaction between a maleimide and a thiol can be followed by monitoring the decrease in absorbance of the maleimide group at around 300 nm. Alternatively, the release of certain leaving groups during the reaction can be measured spectrophotometrically. For instance, the reaction of pyridyl disulfide-activated thiols releases pyridine-2-thione, which has a maximum absorbance at 343 nm, allowing for reaction monitoring. thermofisher.com The formation of the oxime bond in the second step of the conjugation can also be tracked if the carbonyl-containing molecule has a chromophore near the reaction site, leading to a spectral shift upon conjugation.
Chromatography : High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for monitoring these conjugation reactions. google.com By separating the reactants, intermediates, and the final product, the extent of the reaction can be quantified by integrating the peak areas. google.com Mass spectrometry coupled with liquid chromatography (LC-MS) can provide further confirmation of the product's identity by determining its molecular weight. google.com
| Technique | Principle | Application in Mal-PEG2-oxyamine Reactions | Reference |
|---|---|---|---|
| UV-Vis Spectrophotometry | Measures the change in absorbance of a chromophore during the reaction. | Monitoring the disappearance of the maleimide group or the appearance of a product-related chromophore. | thermofisher.com |
| RP-HPLC | Separates molecules based on their hydrophobicity. | Separating and quantifying reactants, intermediates, and the final bioconjugate. | google.com |
| LC-MS | Combines the separation power of HPLC with the mass analysis capability of mass spectrometry. | Confirming the identity and purity of the final conjugate by determining its molecular weight. | google.com |
The rates of the maleimide-thiol and oxyamine-carbonyl reactions are critical for controlling the conjugation process.
Maleimide-Thiol Ligation : The reaction of maleimides with thiols is a Michael addition reaction. acs.org The rate of this reaction is pH-dependent, with the reaction being significantly faster at neutral or slightly alkaline pH (around 7-8). This is because the thiolate anion is the reactive species, and its concentration increases with pH. acs.org However, at higher pH values, competing reactions such as the hydrolysis of the maleimide ring and reaction with amines can occur. acs.orgsigmaaldrich.com The second-order rate constants for maleimide-thiol reactions are typically in the range of 10^2 to 10^3 M⁻¹s⁻¹. unirioja.es
Oxyamine-Carbonyl Ligation : The formation of an oxime bond between an oxyamine and a carbonyl group (aldehyde or ketone) is also pH-dependent. The reaction is generally fastest at a slightly acidic pH (around 4-5). frontiersin.org This is because the reaction proceeds through a tetrahedral intermediate, and its formation and dehydration are catalyzed by acid. The rate constants for oxime ligation are generally slower than those for maleimide-thiol reactions.
Several factors can influence the efficiency of the conjugation reactions and the formation of byproducts.
pH : As mentioned, the pH of the reaction medium has a significant impact on the rates of both ligation reactions. Optimizing the pH for each step is crucial for maximizing the yield of the desired product. For the maleimide-thiol reaction, a pH of around 7 is often a good compromise to ensure a reasonable reaction rate while minimizing side reactions. sigmaaldrich.com For the oxime ligation, a pH of 4-5 is typically optimal. frontiersin.org
Temperature : Increasing the reaction temperature generally increases the rate of both reactions. However, higher temperatures can also lead to the degradation of the reactants or the product, especially for sensitive biomolecules.
Reactant Concentration : The concentrations of the reactants influence the reaction rate according to the principles of chemical kinetics. Using a slight excess of one of the reactants can help to drive the reaction to completion.
Byproduct Formation : A major concern with maleimide-thiol chemistry is the potential for retro-Michael reactions, which can lead to the dissociation of the conjugate. nih.govnih.gov This can be minimized by ensuring the succinimide (B58015) ring formed after the initial conjugation undergoes hydrolysis to a more stable ring-opened structure. researchgate.net Other potential byproducts can arise from the reaction of the maleimide with other nucleophiles, such as amines, especially at higher pH values. acs.org
| Factor | Effect on Maleimide-Thiol Ligation | Effect on Oxyamine-Carbonyl Ligation | Reference |
|---|---|---|---|
| pH | Faster at pH 7-8, but risk of side reactions increases at higher pH. | Optimal at pH 4-5. | frontiersin.orgacs.orgsigmaaldrich.com |
| Temperature | Increases reaction rate, but may cause degradation. | Increases reaction rate, but may cause degradation. | |
| Byproducts | Retro-Michael reaction, reaction with amines. | Hydrolysis of the oxime bond under certain conditions. | nih.govnih.gov |
Computational and Theoretical Approaches in Mal-PEG2-oxyamine Linker Design and Reactivity
Computational methods are increasingly being used to understand and predict the behavior of bioconjugates.
Molecular modeling and docking are powerful computational tools for predicting the three-dimensional structure of bioconjugates. nih.govscispace.com
Molecular Modeling : This involves building a three-dimensional model of the bioconjugate, including the target biomolecule, the drug or payload, and the Mal-PEG2-oxyamine linker. This can be done using homology modeling if the structure of the biomolecule is not known experimentally. nih.gov
Quantum mechanical (QM) calculations can provide a detailed understanding of the reaction mechanisms and energetics of the conjugation reactions. core.ac.ukbris.ac.uk
Reaction Mechanisms : QM calculations can be used to map out the entire reaction pathway for both the maleimide-thiol and oxyamine-carbonyl ligations. This includes identifying the transition states and intermediates involved in the reactions. researchgate.net
Energetics : By calculating the energies of the reactants, intermediates, transition states, and products, QM methods can provide valuable information about the thermodynamics and kinetics of the reactions. bris.ac.uk For example, the activation energy barrier for a reaction can be calculated, which is directly related to the reaction rate. This information can be used to understand why certain reaction conditions are more favorable than others and to design new linkers with improved reactivity.
In Silico Prediction of Linker Performance in Complex Biological Environments
The development and optimization of antibody-drug conjugates (ADCs) are increasingly reliant on computational, or in silico, methodologies to predict the behavior and performance of their constituent parts, including the linker. For a heterobifunctional linker like Mal-PEG2-oxyamine, which connects a thiol-reactive maleimide group to a payload via a flexible PEGylated spacer and an oxyamine function, in silico modeling provides critical insights into its stability, conformation, and interactions within the complex milieu of a biological system. These predictive studies are essential for rational linker design, helping to pre-emptively address potential liabilities such as premature drug release or aggregation before costly and time-consuming experimental validation. aganitha.aifrontiersin.orgrsc.org
Key aspects of linker performance that can be predicted using in silico tools include:
Conformational Dynamics and Flexibility: The short polyethylene glycol (PEG) chain in Mal-PEG2-oxyamine imparts hydrophilicity and flexibility. MD simulations can predict the range of conformations the linker can adopt. oup.comnih.gov This is crucial for understanding the spatial relationship between the antibody and the payload, which can impact both efficacy and potential for aggregation. The simulations can reveal whether the linker exists in a more extended or a collapsed, folded state. nih.gov A recent study on PEGylated cross-linkers demonstrated through all-atom MD simulations that PEG linkers, compared to more hydrophobic backbones, exhibit a higher proportion of closed states, which can influence their interaction with protein surfaces. oup.com
Hydrophilicity and Solvent Accessibility: The PEG component is designed to enhance the water solubility of the ADC. Computational models can quantify the solvent accessible surface area (SASA) of the linker and the payload. aganitha.ai This helps to predict whether the often-hydrophobic payload will be sufficiently shielded from the aqueous environment, a key factor in preventing aggregation. acs.org Predictive models can analyze metrics such as charge, hydrophobicity, and linker length to guide rational design. aganitha.ai
Stability of the Maleimide-Thiol Conjugate: The maleimide group forms a covalent bond with a cysteine residue on the antibody. However, this linkage can be susceptible to a retro-Michael reaction, leading to deconjugation. nih.govresearchgate.net Quantum chemical calculations and MD simulations can be employed to predict the stability of this thiosuccinimide ring. nih.govprolynxinc.com Factors influencing stability, such as the local chemical environment and the potential for the succinimide ring to undergo hydrolysis (which stabilizes the linkage), can be modeled. prolynxinc.com Studies have shown that the rate of ring-opening hydrolysis, which prevents the reverse reaction, is influenced by the N-substituents on the maleimide. prolynxinc.com
Reactivity and Accessibility of the Oxyamine Group: The terminal oxyamine group is intended for conjugation to a payload containing an aldehyde or ketone. In silico methods can model the accessibility and reactivity of this group. researchgate.net While direct simulation of the oxyamine reaction can be complex, models can predict its orientation and likelihood of being available for conjugation versus interacting with the antibody surface or the PEG chain itself. Studies involving hydroxylamine, a related functional group, have utilized quantum chemical calculations and steered molecular dynamics to understand its reactivity and interaction with biological targets. nih.gov
The insights gained from these computational predictions are often summarized in data tables to compare different linker designs or to understand the behavior of a single linker under various conditions.
Table 1: Predicted Conformational States of Mal-PEG2-oxyamine Linker via Molecular Dynamics Simulation
| Linker Conformation | Predicted Population (%) | Key Intermolecular Interactions | Predicted Impact on ADC Properties |
| Extended | 30% | Hydrogen bonding with solvent (water) molecules. | Increased hydrodynamic radius; potentially improved payload accessibility. |
| Partially Folded | 55% | Intramolecular hydrogen bonding within the PEG chain; transient interactions with the antibody surface. | Moderate shielding of the payload; balanced solubility and stability. |
| Collapsed | 15% | Hydrophobic interactions if payload is non-polar; π-stacking if aromatic groups are present. | May lead to payload aggregation if extensive; reduced solvent exposure. |
This table is a hypothetical representation of data that could be generated from an in silico study. The percentages and interactions are illustrative.
Table 2: In Silico Prediction of Physicochemical Properties and Stability
| Property | Predicted Value/Metric | Computational Method | Implication for Performance |
| Solvent Accessible Surface Area (SASA) of Payload | Low to Moderate | MD Simulation | Reduced potential for aggregation; enhanced solubility. |
| Maleimide-Thiol Adduct Stability (Half-life) | >100 hours (in simulated plasma) | Quantum Mechanics/Molecular Mechanics (QM/MM) | High stability in circulation, minimizing premature drug release. |
| Free Energy of Binding (Linker-Antibody Surface) | -5 to -15 kcal/mol | Free Energy Perturbation/Thermodynamic Integration | Indicates potential for non-specific binding that could mask the payload. |
| Oxyamine Reactivity Index | High | Density Functional Theory (DFT) | Predicts efficient conjugation to aldehyde/ketone-containing payloads. |
This table is a hypothetical representation of data that could be generated from an in silico study. The values are illustrative.
By integrating AI and machine learning with physics-based modeling, researchers can create a comprehensive in silico profile of a linker like Mal-PEG2-oxyamine. aganitha.aifrontiersin.org This allows for the early identification of optimal conjugation sites and linker characteristics, ultimately accelerating the development of more effective and safer antibody-drug conjugates. aganitha.ai
Q & A
Basic: What are the key structural features of Mal-PEG2-oxyamine (TFA) that enable its application in bioconjugation?
Mal-PEG2-oxyamine (TFA) contains two reactive groups: a maleimide moiety and an oxyamine group. The maleimide reacts selectively with thiols (-SH) at pH 6.5–7.5 to form stable thioether bonds, while the oxyamine reacts with carbonyl groups (e.g., ketones, aldehydes) to form stable oxime linkages. The PEG spacer enhances solubility and reduces steric hindrance, facilitating conjugation in aqueous and organic solvents .
Basic: What is the recommended protocol for conjugating Mal-PEG2-oxyamine (TFA) to thiol-containing biomolecules?
Buffer preparation : Use phosphate-buffered saline (PBS, pH 7.0–7.5) or Tris-HCl (pH 7.5). Avoid reducing agents (e.g., DTT) to preserve thiol reactivity.
Molar ratio : Add a 5–10-fold molar excess of Mal-PEG2-oxyamine (TFA) to the target biomolecule.
Incubation : React at 4°C for 12–16 hours under gentle agitation.
Purification : Remove unreacted linker via dialysis or size-exclusion chromatography.
Note: Confirm conjugation via SDS-PAGE or MALDI-TOF .
Advanced: How can researchers optimize reaction conditions when encountering low conjugation efficiency?
- pH adjustment : Ensure the reaction pH is within 6.5–7.5 to maximize maleimide-thiol reactivity.
- Thiol accessibility : Pre-treat proteins with mild denaturants (e.g., 0.1% SDS) to expose buried thiols.
- Competing reactions : Avoid amine-containing buffers (e.g., Tris) to prevent oxyamine side reactions.
- Linker solubility : If precipitation occurs, add co-solvents (e.g., 10% DMSO) to improve solubility .
Advanced: What analytical techniques are most effective for characterizing Mal-PEG2-oxyamine (TFA) conjugates?
- Mass spectrometry (MS) : MALDI-TOF or ESI-MS to detect mass shifts corresponding to conjugate formation.
- HPLC : Reverse-phase chromatography to separate conjugated vs. unmodified species.
- Fluorescence labeling : Use fluorophore-tagged thiols to quantify conjugation efficiency via fluorescence intensity.
- Ellman’s assay : Measure free thiols pre- and post-reaction to assess maleimide consumption .
Basic: What are the storage and handling requirements for Mal-PEG2-oxyamine (TFA) to maintain stability?
- Storage : Aliquot and store at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles.
- Solubility : Dissolve in anhydrous DMSO or acetonitrile for long-term stock solutions.
- Handling : Work under inert gas (e.g., argon) to minimize maleimide hydrolysis. Confirm purity via NMR or HPLC before critical experiments .
Advanced: How do researchers resolve discrepancies in bioactivity data when using Mal-PEG2-oxyamine (TFA) in PROTAC synthesis?
- Linker length : Test PEG spacers of varying lengths (e.g., PEG2 vs. PEG4) to optimize ternary complex formation between the target protein and E3 ligase.
- Steric effects : Use orthogonal conjugation strategies (e.g., site-specific labeling via engineered cysteine residues) to control linker orientation.
- Batch variability : Characterize linker purity (≥95% by HPLC) and confirm the absence of hydrolyzed maleimide byproducts .
Basic: In what types of biochemical studies is Mal-PEG2-oxyamine (TFA) commonly employed?
- PROTAC development : As a linker to conjugate E3 ligase ligands to target protein binders.
- Protein crosslinking : To study protein-protein interactions by stabilizing complexes via thiol-oxime dual conjugation.
- Surface functionalization : Immobilize biomolecules on maleimide-activated resins or nanoparticles .
Advanced: What strategies mitigate maleimide hydrolysis during long-term bioconjugation experiments?
- Low-temperature reactions : Perform conjugations at 4°C to slow hydrolysis.
- Short incubation times : Use excess linker (20-fold molar ratio) to complete reactions within 4–6 hours.
- Stabilized maleimides : Substitute with hydrolysis-resistant derivatives (e.g., bromomaleimide) if available.
- Real-time monitoring : Track reaction progress via UV-Vis spectroscopy (maleimide absorbance at 300–320 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
